molecular formula C7H14ClNO2 B1525202 Piperidin-3-yl acetate hydrochloride CAS No. 1219949-48-0

Piperidin-3-yl acetate hydrochloride

Cat. No.: B1525202
CAS No.: 1219949-48-0
M. Wt: 179.64 g/mol
InChI Key: FQPIFBKRXMLKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl acetate hydrochloride typically involves the acetylation of piperidine. One common method is the reaction of piperidine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: Piperidin-3-yl acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Piperidin-3-yl acetate hydrochloride is primarily related to its ability to interact with biological targets through its piperidine moiety. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: Piperidin-3-yl acetate hydrochloride is unique due to its acetylated piperidine structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Properties

IUPAC Name

piperidin-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)10-7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPIFBKRXMLKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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